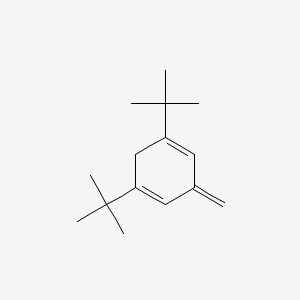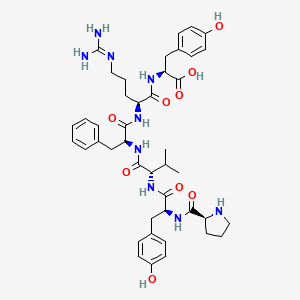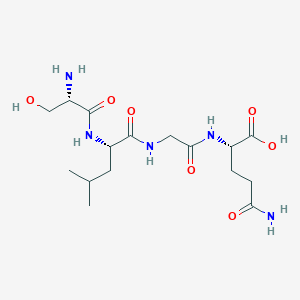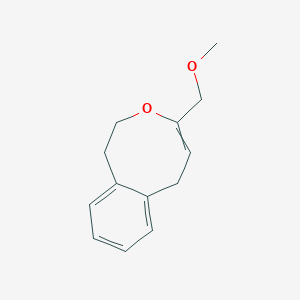
4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine is an organic compound that belongs to the class of benzoxocines This compound is characterized by a benzene ring fused to an oxocine ring, with a methoxymethyl group attached to the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine typically involves the following steps:
Formation of the Benzoxocine Ring: The benzoxocine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a benzyl ether or a benzyl alcohol derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base, such as sodium hydride or potassium carbonate, under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxocine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 4-(formylmethyl)-1,6-dihydro-2H-3-benzoxocine.
Reduction: Formation of 4-(methoxymethyl)-1,6-dihydro-2H-3-benzoxane.
Substitution: Formation of various substituted benzoxocines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzoxocine ring structure can also interact with biological membranes, affecting the compound’s distribution and activity within cells.
Vergleich Mit ähnlichen Verbindungen
- 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxane
- 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxepine
- 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxonine
Comparison: 4-(Methoxymethyl)-1,6-dihydro-2H-3-benzoxocine is unique due to its specific ring structure and the presence of the methoxymethyl group. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, which can be advantageous in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
661492-67-7 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
4-(methoxymethyl)-2,6-dihydro-1H-3-benzoxocine |
InChI |
InChI=1S/C13H16O2/c1-14-10-13-7-6-11-4-2-3-5-12(11)8-9-15-13/h2-5,7H,6,8-10H2,1H3 |
InChI-Schlüssel |
AGPALJBBRHQJRW-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CCC2=CC=CC=C2CCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
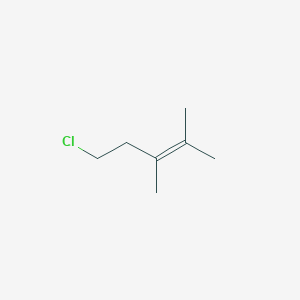
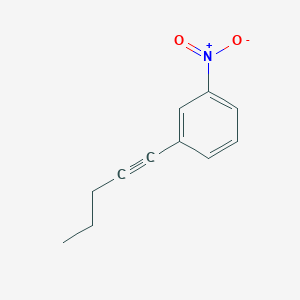
![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
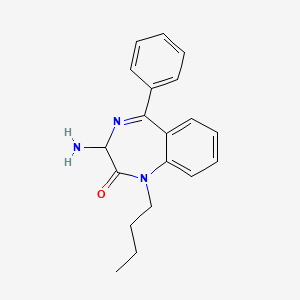
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)
